molecular formula C16H35ClN2OS2 B13734611 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride CAS No. 15386-70-6

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride

Cat. No.: B13734611
CAS No.: 15386-70-6
M. Wt: 371.0 g/mol
InChI Key: GZTPMBFNRJJIGK-UHFFFAOYSA-N
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Description

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is a chemical compound with the molecular formula C16H35ClN2OS2 It is known for its unique structure, which includes both acetamido and decylamino groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the reaction of 2-acetamidoethyl disulfide with decylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in modulating protein function through disulfide bond formation and reduction.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound can modulate redox states and participate in signaling pathways that depend on disulfide bond dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dithiodiethanol
  • Cystamine dihydrochloride
  • Bis(2-dimethylaminoethyl) disulfide dihydrochloride

Uniqueness

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is unique due to its specific combination of acetamido and decylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.

Properties

CAS No.

15386-70-6

Molecular Formula

C16H35ClN2OS2

Molecular Weight

371.0 g/mol

IUPAC Name

2-(2-acetamidoethyldisulfanyl)ethyl-decylazanium;chloride

InChI

InChI=1S/C16H34N2OS2.ClH/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19;/h17H,3-15H2,1-2H3,(H,18,19);1H

InChI Key

GZTPMBFNRJJIGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH2+]CCSSCCNC(=O)C.[Cl-]

Origin of Product

United States

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